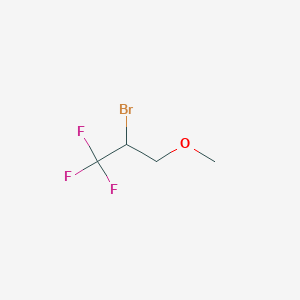

2-Bromo-3-methoxy-1,1,1-trifluoropropane

Description

Halogenated organofluorine compounds are organic molecules that contain carbon-fluorine bonds, as well as bonds to other halogens such as bromine. The introduction of fluorine and other halogens into an organic framework can dramatically alter the molecule's physical, chemical, and biological properties. 2-Bromo-3-methoxy-1,1,1-trifluoropropane is a specific example of such a molecule, incorporating a trifluoromethyl group, a bromine atom, and a methoxy (B1213986) group into a propane (B168953) backbone.

Organofluorine compounds have become indispensable in advanced chemical synthesis due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart enhanced stability, lipophilicity, and metabolic resistance to organic molecules. nih.gov These characteristics are highly desirable in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The introduction of fluorine can modulate the electronic properties of a molecule, influencing its reactivity and biological interactions. For instance, the trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can significantly alter the acidity or basicity of nearby functional groups. vaia.comnih.gov This electronic effect is a powerful tool for fine-tuning the properties of organic compounds in drug design and catalysis. mdpi.com The versatility of organofluorine compounds has led to their use in a wide array of applications, from the synthesis of complex bioactive molecules to the creation of novel polymers and liquid crystals.

The trifluoromethyl group, with its three fluorine atoms, exerts a powerful electron-withdrawing inductive effect, influencing the electron density across the molecule. vaia.comnih.gov This can affect the reactivity of the adjacent C-Br bond. The methoxy group (-OCH3) is an electron-donating group through resonance, which can also influence the molecule's electronic properties. The presence of the bromine atom, a good leaving group, suggests potential for nucleophilic substitution reactions at the C2 position.

The interplay of these functional groups—the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the reactive bromo group—makes this compound a potentially valuable intermediate in organic synthesis. The specific stereoconfiguration of the molecule would be a critical factor in its reactivity and application in stereoselective synthesis.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 883498-92-8 |

| Molecular Formula | C4H6BrF3O |

| Molecular Weight | 207.00 g/mol |

| Melting Point | 121-126 °C |

| Density | 1.45 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1-trifluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3O/c1-9-2-3(5)4(6,7)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQBSZARDNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407583 | |

| Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883498-92-8 | |

| Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Methoxy 1,1,1 Trifluoropropane

Precursor-Based Synthesis Strategies

A direct approach to synthesizing 2-Bromo-3-methoxy-1,1,1-trifluoropropane involves the selective halogenation of 1,1,1-Trifluoro-3-methoxypropane. This strategy leverages the reactivity of the C-H bond at the second carbon position, influenced by the adjacent trifluoromethyl and methoxy (B1213986) groups.

Halogenation of 1,1,1-Trifluoro-3-methoxypropane

The core of this synthetic route is the introduction of a bromine atom at the C2 position of the 1,1,1-Trifluoro-3-methoxypropane backbone. This transformation is typically achieved through a free-radical halogenation mechanism, where a bromine radical abstracts a hydrogen atom from the substrate, followed by reaction with a bromine source. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of this reaction.

Application of Brominating Agents (e.g., Bromine, N-Bromosuccinimide)

Common brominating agents for such transformations include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). NBS is often favored for selective allylic and benzylic brominations, a process known as the Wohl-Ziegler reaction, which proceeds via a free-radical pathway. organic-chemistry.orgwikipedia.orgthermofisher.com In the context of 1,1,1-Trifluoro-3-methoxypropane, NBS, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, can serve as a source of bromine radicals. mychemblog.comyoutube.com The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which can help to minimize side reactions. organic-chemistry.org

The general mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the substrate to generate a carbon-centered radical. This radical then reacts with NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction.

Optimization of Reaction Conditions (Temperature, Solvent, Time)

The efficiency and selectivity of the bromination of 1,1,1-Trifluoro-3-methoxypropane are highly dependent on the reaction conditions. Key parameters to optimize include:

Temperature: Radical reactions are typically initiated by heat or light. The optimal temperature will depend on the chosen initiator's decomposition rate. For AIBN, this is usually around 70-80 °C.

Solvent: The choice of solvent is crucial in Wohl-Ziegler reactions. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used to minimize ionic side reactions. wikipedia.org However, due to safety and environmental concerns, alternative solvents are often sought.

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material while minimizing the formation of byproducts from over-bromination or degradation.

A hypothetical optimization of this reaction is presented in the interactive table below, illustrating the potential impact of varying conditions on the yield of this compound.

Interactive Data Table: Hypothetical Optimization of the Bromination of 1,1,1-Trifluoro-3-methoxypropane

| Entry | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | NBS | AIBN | CCl₄ | 80 | 4 | 65 |

| 2 | NBS | Benzoyl Peroxide | Cyclohexane | 80 | 4 | 60 |

| 3 | Br₂ | UV light | CCl₄ | 25 | 6 | 45 |

| 4 | NBS | AIBN | Acetonitrile | 80 | 4 | 55 |

| 5 | NBS | AIBN | CCl₄ | 60 | 8 | 50 |

Broader Approaches to Organobromine Trifluoropropane Synthesis

Alternative synthetic strategies for this compound involve starting from precursors that already contain some of the required functional groups, such as dibromo or epoxide derivatives of trifluoropropane.

Strategies Involving Dibromotrifluoropropane Derivatives

One potential route starts with 2,3-dibromo-1,1,1-trifluoropropane. This precursor can be synthesized by the addition of bromine to 3,3,3-trifluoropropene (B1201522) under illumination. google.com The subsequent step would involve a selective nucleophilic substitution of one of the bromine atoms with a methoxy group. This reaction would likely be carried out using sodium methoxide (B1231860) in a suitable solvent.

The regioselectivity of the substitution would be a critical factor, with the two bromine atoms exhibiting different reactivities. The reaction conditions, such as temperature and solvent, would need to be carefully controlled to favor the formation of the desired 2-bromo-3-methoxy isomer. A possible side reaction could be the elimination of HBr to form 2-bromo-3,3,3-trifluoropropene. google.com

Table of Reaction Parameters for the Synthesis of 2-bromo-3,3,3-trifluoropropene from 2,3-dibromo-1,1,1-trifluoropropane google.com

| Parameter | Value |

| Reactant | 2,3-dibromo-1,1,1-trifluoropropane |

| Reagent | Sodium Hydroxide (B78521) Solution |

| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride) |

| Temperature | 40-90 °C |

| Reflux Ratio | 1:1 - 10:1 |

This table outlines the conditions for a related elimination reaction, providing insight into the potential reactivity of the dibromo precursor.

Approaches from Epoxide Precursors in Trifluoropropane Systems

Another versatile precursor for the synthesis of this compound is 1,1,1-trifluoro-2,3-epoxypropane. The synthesis of this epoxide can be achieved from commercially available starting materials. researchgate.net The synthetic strategy would then involve a two-step process: the ring-opening of the epoxide followed by methylation.

The ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with a bromide source, such as hydrogen bromide or a metal bromide, would lead to the formation of a bromohydrin, specifically 3-bromo-1,1,1-trifluoropropan-2-ol. researchgate.net The regioselectivity of this ring-opening is crucial, and under acidic conditions, the attack of the nucleophile often occurs at the more substituted carbon. libretexts.org

The subsequent step would be the methylation of the hydroxyl group of the bromohydrin. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and reaction conditions would be important to avoid side reactions, such as elimination.

Process Considerations and Scalability in Laboratory and Industrial Synthesis

The available data primarily focuses on related precursor compounds, such as 3-bromo-1,1,1-trifluoropropane (B1271859) and 2-bromo-3,3,3-trifluoropropene. For instance, patents describing the production of 3-bromo-1,1,1-trifluoropropane highlight its synthesis via the reaction of 3,3,3-trifluoropropene with hydrogen bromide over an active carbon catalyst. google.comepo.org These documents discuss process variables like temperature, contact time, and catalyst use, as well as methods for separating isomers and recycling unreacted materials, which are crucial for achieving high yields and economic viability on a commercial scale. google.comepo.org

Similarly, the preparation of 2-bromo-3,3,3-trifluoropropene is detailed in patent literature, involving steps like the bromination of trifluoropropene to form an intermediate (2,3-dibromo-1,1,1-trifluoropropane) followed by dehydrobromination. google.com These processes involve considerations such as reaction temperature control, the use of phase-transfer catalysts, and purification via rectification to achieve high purity and yield, demonstrating established principles for industrial production. google.com

However, the subsequent conversion of these or other potential precursors into this compound, and the specific challenges of scaling this particular transformation, are not explicitly detailed in the available resources. While general principles of chemical process scaling—such as heat transfer management, mixing efficiency, reaction kinetics, downstream processing, and purification—would apply, specific data, research findings, or established industrial methods for this compound could not be located. Therefore, a detailed analysis of its scalability from laboratory to industrial settings, including comparative data tables of process parameters, cannot be provided at this time.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 Methoxy 1,1,1 Trifluoropropane

Influence of Electronic and Steric Factors on Reactivity

The chemical behavior of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is governed by the electronic and steric properties of its key substituents. The trifluoromethyl and methoxy (B1213986) groups, in particular, create a unique electronic landscape that dictates the molecule's susceptibility to nucleophilic attack.

Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, a property that stems from the high electronegativity of the three fluorine atoms. nih.gov This strong inductive effect significantly influences the reactivity of the adjacent carbon atoms. nih.gov

Electronic Effects:

Inductive Withdrawal (-I Effect): The primary electronic influence of the -CF₃ group in an aliphatic chain is its strong inductive electron withdrawal. nih.gov This effect polarizes the carbon backbone, drawing electron density away from the C1, C2, and C3 atoms. The carbon atom at the C2 position, which is bonded to the bromine atom, becomes significantly more electrophilic and thus more susceptible to attack by nucleophiles.

Carbocation Destabilization: The electron-withdrawing nature of the -CF₃ group strongly destabilizes any developing positive charge (carbocation) on the adjacent C2 carbon. This makes a reaction mechanism involving a carbocation intermediate, such as a unimolecular nucleophilic substitution (Sₙ1), highly unfavorable.

Steric Effects:

While electronically potent, the steric hindrance of the -CF₃ group is a subject of ongoing discussion. It is considered to be bulkier than a methyl group but comparable in steric demand to an ethyl or isopropyl group. springernature.com In this compound, its position at C1 means it can influence the approach of nucleophiles to the reactive C2 center.

The table below summarizes the key properties of the trifluoromethyl group relevant to the reactivity of the target molecule.

| Property | Description | Impact on this compound |

| Electronic Effect | Strong electron withdrawal via induction (-I effect). nih.gov | Increases the electrophilicity of the C2 carbon, making it a prime target for nucleophiles. |

| Mechanistic Implication | Destabilizes adjacent carbocations. | Strongly disfavors Sₙ1 reaction pathways. |

| Steric Hindrance | Moderately bulky, larger than a methyl group. springernature.com | May sterically hinder the "backside attack" required for an Sₙ2 mechanism, potentially slowing the reaction rate compared to less bulky analogues. |

Role of the Methoxy Group (Polarity, Hydrogen-Bonding Capacity, Directing Effects)

The methoxy group (-OCH₃) located at the C3 position also exerts significant electronic and steric influence on the molecule's reactivity.

Polarity and Electronic Effects:

The oxygen atom in the methoxy group is highly electronegative, resulting in an inductive electron-withdrawing effect (-I effect) on the C3 atom. This effect is transmitted along the carbon chain, albeit to a lesser extent than the potent -CF₃ group.

Hydrogen-Bonding Capacity:

The oxygen atom of the methoxy group possesses lone pairs of electrons, allowing it to act as a hydrogen-bond acceptor. This can influence the molecule's solubility in protic solvents and its interaction with protic nucleophiles or reagents.

Directing Effects:

In certain contexts, a neighboring methoxy group can participate in a reaction, a phenomenon known as neighboring group participation (NGP). researchgate.net This could potentially occur if the methoxy oxygen acts as an internal nucleophile, displacing the bromide to form a cyclic oxonium ion intermediate. However, the formation of a strained three-membered ring would be required, making this pathway less likely. The primary role of the methoxy group is likely its inductive electronic effect.

Nucleophilic Substitution Chemistry

Given the electronic properties of the molecule, particularly the secondary nature of the alkyl halide and the carbocation-destabilizing trifluoromethyl group, nucleophilic substitution is expected to proceed primarily through a bimolecular (Sₙ2) mechanism. masterorganicchemistry.comlibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon (C2) at the same time as the bromide leaving group departs. masterorganicchemistry.com

Reaction with Oxygen-Based Nucleophiles (e.g., Hydroxide (B78521), Alkoxide)

The reaction of this compound with strong oxygen-based nucleophiles, such as hydroxide (OH⁻) or alkoxides (RO⁻), is anticipated to yield substitution products.

Reaction with Hydroxide: Treatment with a hydroxide source, like potassium hydroxide (KOH), would likely lead to the formation of 3-methoxy-1,1,1-trifluoropropan-2-ol.

Reaction with Alkoxides: Reaction with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), would result in the formation of a diether product, 1,1,1-trifluoro-2,3-dimethoxypropane.

The general reaction scheme is as follows: CF₃-CH(Br)-CH₂(OCH₃) + Nu⁻ → CF₃-CH(Nu)-CH₂(OCH₃) + Br⁻ (where Nu⁻ = OH⁻, RO⁻)

These reactions typically require polar aprotic solvents to solvate the cation of the nucleophilic salt while leaving the anion reactive.

Reaction with Nitrogen-Based Nucleophiles (e.g., Amine Groups)

Nitrogen-based nucleophiles, such as ammonia (B1221849) (NH₃) and primary (RNH₂) or secondary (R₂NH) amines, are also expected to react with this compound via an Sₙ2 mechanism.

Reaction with Ammonia: This reaction would produce 3-methoxy-1,1,1-trifluoropropan-2-amine. A potential side reaction is over-alkylation, where the product amine acts as a nucleophile itself to react with another molecule of the starting bromide. Using an excess of ammonia can help to minimize this.

Reaction with Amines: Primary or secondary amines will yield the corresponding secondary or tertiary amine products, respectively.

The table below summarizes the expected products from these nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | Potassium Hydroxide (KOH) | 3-methoxy-1,1,1-trifluoropropan-2-ol |

| Alkoxide | Sodium Ethoxide (NaOEt) | 2-ethoxy-3-methoxy-1,1,1-trifluoropropane |

| Ammonia | Ammonia (NH₃) | 3-methoxy-1,1,1-trifluoropropan-2-amine |

| Primary Amine | Methylamine (CH₃NH₂) | N-methyl-3-methoxy-1,1,1-trifluoropropan-2-amine |

Stereochemical Outcomes and Enantioselectivity in Substitution

The stereochemistry of the substitution reaction is a direct consequence of the prevailing mechanism.

Stereochemical Outcome: The Sₙ2 mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This concerted process results in a complete inversion of the stereochemical configuration at the chiral center (C2). masterorganicchemistry.com If the starting material is an enantiomerically pure (R)-2-Bromo-3-methoxy-1,1,1-trifluoropropane, the product will be the corresponding (S)-enantiomer. This stereospecific outcome is a hallmark of the Sₙ2 reaction. masterorganicchemistry.comresearchgate.net

Enantioselectivity: Achieving enantioselectivity in the substitution reaction would require the use of chiral reagents or catalysts if starting from a racemic mixture of the bromide. Without specific literature on this compound, discussion remains general. For instance, a kinetic resolution could theoretically be achieved using a chiral nucleophile that reacts at a different rate with each enantiomer of the starting material, leaving an excess of the less reactive enantiomer.

Oxidation and Reduction Pathways

Oxidative Transformations to Oxygenated Derivatives

Specific studies detailing the oxidative transformations of this compound to form oxygenated derivatives could not be identified in the available literature. Hypothetically, oxidation could target the methoxy group or the carbon-hydrogen bonds, but without experimental data, any proposed pathway remains speculative.

Reductive Transformations to Hydrocarbons and Other Reduced Forms

Elimination Reactions and Formation of Unsaturated Derivatives

The structure of this compound suggests the possibility of undergoing elimination reactions, specifically dehydrobromination, to form unsaturated derivatives. The presence of a bromine atom and adjacent hydrogen atoms creates the potential for the formation of a double bond. The regioselectivity of such an elimination would be of interest, potentially leading to either 3-methoxy-1,1,1-trifluoroprop-1-ene or 1-bromo-3-methoxy-1,1,1-trifluoroprop-1-ene, depending on which proton is abstracted. However, specific studies detailing the conditions and products of such elimination reactions for this compound are not described in the reviewed literature.

Organometallic Reactions and Bond Formation

The carbon-bromine bond in this compound could potentially be utilized in organometallic reactions for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the formation of a Grignard reagent or participation in palladium-catalyzed cross-coupling reactions are common transformations for alkyl bromides. These reactions would open avenues for the synthesis of a variety of derivatives. Nevertheless, specific examples and research findings on the application of this compound in organometallic chemistry are not present in the currently available scientific literature.

Synthetic Utility and Transformational Chemistry of 2 Bromo 3 Methoxy 1,1,1 Trifluoropropane

As a Precursor for Diverse Fluorinated Molecules

The strategic placement of a trifluoromethyl group and a reactive bromine atom makes 2-Bromo-3-methoxy-1,1,1-trifluoropropane a valuable precursor for the synthesis of a wide array of fluorinated organic compounds. Its utility stems from the ability to introduce the trifluoromethyl moiety into larger molecular frameworks and to further functionalize the molecule via reactions at the carbon-bromine bond.

The trifluoromethyl group is a crucial substituent in medicinal chemistry and materials science due to its ability to modulate electronic properties, metabolic stability, and lipophilicity. This compound serves as a key reagent for installing the 1-methoxy-2,2,2-trifluoroethyl moiety onto various molecular scaffolds. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a leaving group. However, more sophisticated methods, particularly cross-coupling reactions, have become the predominant strategy for incorporating this fragment into complex molecules with high precision and efficiency. The presence of the methoxy (B1213986) group can also influence the reactivity and provide a handle for further transformations.

The bromine atom in this compound is a versatile functional handle for a variety of chemical transformations. Beyond its role as a leaving group in substitution reactions, it is an excellent electrophilic partner in a multitude of cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position. The ability to selectively react at the C-Br bond in the presence of other functional groups is a testament to the versatility of this building block in multi-step synthetic sequences.

Advanced Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and reagents like this compound are well-suited for these powerful bond-forming methodologies. Both nickel and palladium catalysis have been effectively employed to couple this fluorinated alkyl bromide with a range of partners.

Nickel catalysis has emerged as a powerful tool for the cross-coupling of alkyl electrophiles, a challenging transformation due to competing side reactions such as β-hydride elimination. Nickel catalysts have been successfully utilized in coupling reactions involving secondary alkyl bromides like this compound with various organometallic reagents. These reactions enable the formation of C(sp³)–C(sp³) bonds, which are fundamental connections in organic molecules. The choice of ligand is often critical in achieving high efficiency and selectivity in these transformations.

Below is a representative table of nickel-catalyzed cross-coupling reactions with alkyl electrophiles, showcasing the general conditions and outcomes.

| Entry | Alkyl Electrophile | Coupling Partner | Ni Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopropane | MeMgBr | NiCl₂(dppp) | dppp | THF | 25 | 85 |

| 2 | Cyclohexyl Bromide | EtZnBr | Ni(acac)₂ | dppe | DMA | 60 | 78 |

| 3 | sec-Butyl Bromide | PhMgBr | NiCl₂(PCy₃)₂ | PCy₃ | Dioxane | 80 | 92 |

This table illustrates typical conditions for nickel-catalyzed alkyl-alkyl cross-coupling and is for general informational purposes. Specific conditions for this compound may vary.

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are highly effective for forming carbon-carbon bonds. In a Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. This compound can serve as the electrophilic partner in such reactions, coupling with a variety of alkylzinc reagents to introduce the 1-methoxy-2,2,2-trifluoroethyl group. The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a valuable method for the late-stage functionalization of complex molecules.

The following table provides examples of palladium-catalyzed Negishi coupling reactions.

| Entry | Organic Halide | Organozinc Reagent | Pd Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | EtZnCl | Pd(PPh₃)₄ | PPh₃ | THF | 60 | 95 |

| 2 | 4-Bromotoluene | i-PrZnBr | Pd₂(dba)₃ | SPhos | Toluene | 100 | 88 |

| 3 | Vinyl Bromide | HexylZnCl | PdCl₂(dppf) | dppf | DMF | 80 | 91 |

This table presents general examples of the Negishi coupling. The specific application with this compound would require optimization of these conditions.

A significant challenge in the cross-coupling of secondary alkyl halides is the control of stereochemistry at the reacting center. Enantioselective cross-coupling reactions offer a powerful solution to this problem, enabling the synthesis of chiral molecules with high enantiomeric excess. While specific studies on the enantioselective arylation of this compound are not widely documented, research on the closely related 2-bromo-1,1,1-trifluoropropane has demonstrated the feasibility of such transformations. ccspublishing.org.cn Nickel-catalyzed enantioselective arylations of similar secondary alkyl halides have been achieved using chiral ligands that can effectively control the stereochemical outcome of the reaction. This area of research holds great promise for the asymmetric synthesis of complex chiral molecules containing the trifluoromethyl group.

Synthesis of Target-Oriented Fluorine-Containing Fine Chemicals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated building blocks are highly sought after for their ability to impart unique and beneficial properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This compound emerges as a versatile, though underexplored, reagent in this context. Its structure, featuring a reactive bromine atom, a trifluoromethyl group, and a methoxy ether linkage, offers multiple avenues for synthetic manipulation, making it a potentially valuable precursor for a range of specialized, fluorine-containing fine chemicals.

The utility of this compound as a synthetic building block lies in its capacity to introduce the 1,1,1-trifluoro-3-methoxypropan-2-yl moiety into various molecular scaffolds. The bromine atom serves as a competent leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-heteroatom bonds. This is particularly relevant for modifying existing pharmaceuticals or agrochemicals, where the addition of this fluorinated aliphatic chain can significantly alter the parent molecule's biological activity and pharmacokinetic profile.

Key classes of nucleophiles, such as phenols, anilines, and thiols, which are prevalent in bioactive compounds, can be alkylated using this compound under suitable basic conditions. For instance, the reaction with a substituted phenol could yield a fluorinated aryl ether, a common motif in both pharmaceuticals and herbicides.

Table 1: Potential Nucleophilic Substitution Reactions for Bioactive Molecule Synthesis

| Nucleophile Class | Substrate Example | Product Class | Potential Application Area |

| Phenols | 4-Hydroxyphenylacetic acid | Aryl Ethers | Pharmaceutical intermediate |

| Anilines | 3-(Trifluoromethyl)aniline | Secondary Amines | Agrochemical synthesis |

| Thiols | 2-Mercaptobenzothiazole | Thioethers | Material science, fungicide development |

| Carboxylates | Sodium benzoate | Esters | Fine chemical synthesis |

Fluorinated carboxylic acids and their derivatives are important intermediates in the synthesis of numerous commercial products, including non-steroidal anti-inflammatory drugs (NSAIDs) and specialized polymers. nih.gov this compound can serve as a starting point for the synthesis of 3-methoxy-2-(trifluoromethyl)propanoic acid through several established synthetic methodologies.

One primary route involves the formation of an organometallic intermediate. The reaction of this compound with magnesium metal would generate the corresponding Grignard reagent. Subsequent treatment of this organomagnesium compound with carbon dioxide, followed by an acidic workup, would yield the desired carboxylic acid.

An alternative pathway is through cyanide substitution. The displacement of the bromide with sodium or potassium cyanide would produce the corresponding nitrile, 4-methoxy-3-(trifluoromethyl)butanenitrile. Hydrolysis of the nitrile group under acidic or basic conditions would then afford the target carboxylic acid. These transformations provide access to a chiral fluorinated acid, opening pathways to enantiomerically pure target molecules.

Table 2: Proposed Synthetic Routes to 3-methoxy-2-(trifluoromethyl)propanoic acid

| Route | Key Reagents | Intermediate | Final Product |

| Grignard Reaction | 1. Mg, THF2. CO₂3. H₃O⁺ | Grignard Reagent | 3-methoxy-2-(trifluoromethyl)propanoic acid |

| Cyanide Substitution & Hydrolysis | 1. NaCN, DMSO2. H₃O⁺, Δ | Nitrile | 3-methoxy-2-(trifluoromethyl)propanoic acid |

Fluorinated alkenes are valuable intermediates in organic synthesis, serving as precursors for a wide array of functionalized molecules through various addition and coupling reactions. This compound can be envisioned as a precursor to such alkenes via base-induced elimination reactions.

Treatment of this compound with a strong, non-nucleophilic base could promote the elimination of hydrogen bromide (HBr), leading to the formation of 3-methoxy-1,1,1-trifluoroprop-2-ene. This methoxy-substituted trifluoromethyl alkene could then undergo further transformations, such as hydrolysis to the corresponding ketone or participation in cycloaddition reactions.

Alternatively, under different conditions, elimination of both the bromo and methoxy groups could potentially occur, or rearrangement could lead to other isomeric alkenes. A particularly useful, though less direct, product could be 2-bromo-3,3,3-trifluoropropene, a well-documented and versatile building block in its own right. samaterials.comgoogle.com This alkene is known to participate in radical additions and cross-coupling reactions, providing access to a diverse range of secondary trifluoromethylated compounds. samaterials.com

Once formed, these fluorinated alkenes can be functionalized in numerous ways. For example, hydroboration-oxidation would introduce a hydroxyl group, while dihydroxylation could yield a diol. These subsequent reactions significantly expand the synthetic utility of the parent bromo-compound by converting it into a variety of more complex, highly functionalized fluorinated molecules.

Table 3: Potential Functionalization of Alkene Intermediates

| Alkene Intermediate | Reaction Type | Reagents | Resulting Functional Group |

| 3-methoxy-1,1,1-trifluoroprop-2-ene | Hydrolysis | H₃O⁺ | Ketone |

| 2-bromo-3,3,3-trifluoropropene | Radical Addition | R• source, Initiator | Secondary trifluoromethylated alkane |

| 2-bromo-3,3,3-trifluoropropene | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted trifluoromethyl alkene |

| Any resulting alkene | Dihydroxylation | OsO₄, NMO | Diol |

Theoretical and Computational Investigations of 2 Bromo 3 Methoxy 1,1,1 Trifluoropropane

Elucidation of Molecular Structure and Electronic Properties

Theoretical and computational chemistry offer powerful tools for the in-depth analysis of molecular structures and electronic properties, providing insights that are often difficult to obtain through experimental methods alone. For 2-Bromo-3-methoxy-1,1,1-trifluoropropane, computational studies are essential for understanding its conformational preferences and predicting its reactivity.

Conformational Analysis and Energetic Landscapes

The presence of multiple rotatable bonds in this compound gives rise to a complex potential energy surface with several possible conformers. Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore this energetic landscape. By systematically rotating the dihedral angles of the C-C and C-O bonds, a series of stable conformers (local minima) and the transition states connecting them can be identified.

The relative energies of these conformers are crucial for determining their population distribution at a given temperature. Key factors influencing conformational stability include steric hindrance between the bulky bromine atom and the trifluoromethyl group, as well as electrostatic interactions, such as dipole-dipole interactions and hyperconjugation. For instance, gauche and anti conformers with respect to the bromine and methoxy (B1213986) groups would exhibit distinct energy profiles.

A hypothetical representation of the relative energies of different conformers is presented in the table below. The actual values would be determined through quantum chemical calculations.

| Conformer | Dihedral Angle (Br-C-C-O) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche (+) | ~60° | 1.25 |

| Gauche (-) | ~-60° | 1.25 |

| Eclipsed | ~0° | 5.00 |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.

For this compound, the distribution of the HOMO and LUMO across the molecule provides insights into potential reaction sites. It is anticipated that the HOMO would have significant contributions from the lone pairs of the bromine and oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be localized around the C-Br and C-F bonds, indicating that these are the probable sites for nucleophilic attack.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -11.5 | Br (p-orbitals), O (p-orbitals) |

| LUMO | -0.8 | C-Br (σ), C-F (σ) |

| HOMO-LUMO Gap | 10.7 | - |

Computational Mechanistic Studies of Reactions

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing a molecular-level understanding of how chemical transformations occur.

Characterization of Transition States and Intermediates

By mapping the potential energy surface of a reaction, computational methods can identify and characterize the structures of transition states and any intermediates that may be formed. For reactions involving this compound, such as nucleophilic substitution or elimination, the geometry, vibrational frequencies, and electronic structure of the transition state are calculated. This information is vital for understanding the reaction pathway and the factors that control its rate. For example, in a hypothetical S(_N)2 reaction, the transition state would feature an elongated C-Br bond and a partially formed bond with the incoming nucleophile.

Predictive Modeling for Novel Reactivity and Derivative Design

The insights gained from theoretical and computational studies of this compound can be leveraged to predict new types of reactivity and to design novel derivatives with desired properties. By systematically modifying the structure of the parent molecule in silico (e.g., by replacing the bromine with other halogens or by altering the substituent on the ether), it is possible to screen a large number of potential derivatives.

Computational screening can assess parameters such as reactivity, stability, and electronic properties. For example, predictive models could be used to identify derivatives with a lower HOMO-LUMO gap, suggesting enhanced reactivity, or to design molecules with specific conformational preferences to achieve a desired biological or material property. This predictive capability accelerates the discovery and development of new chemical entities, reducing the need for extensive and costly experimental synthesis and testing in the initial stages of research.

Q & A

Q. What are the established synthetic routes for 2-bromo-3-methoxy-1,1,1-trifluoropropane?

Methodological Answer: Synthesis often involves nucleophilic substitution or halogen exchange. For example:

- Nucleophilic substitution : React 3-methoxy-1,1,1-trifluoropropanol with PBr₃ in anhydrous dichloromethane at 0–5°C, followed by fractional distillation.

- Halogen exchange : Use NaBr or HBr with catalytic Cu(I) salts under reflux in aprotic solvents (e.g., DMF). Monitor reaction progress via ¹⁹F NMR to detect trifluoromethyl group stability .

Q. Which spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying trifluoromethyl environments (chemical shifts: -60 to -80 ppm).

- GC-MS : Confirms molecular ion peaks (e.g., m/z 212 for [M⁺]) and fragmentation patterns.

- IR spectroscopy : Detects C-Br (~550 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) stretches.

- Density measurements : 1.861 g/mL at 25°C (lit.) validates purity .

Advanced Research Questions

Q. How can photodissociation dynamics inform the stability of this compound under UV exposure?

Methodological Answer: Laser-induced fluorescence (LIF) at 193 nm reveals:

- Primary pathway : C-Br bond cleavage generates OH radicals (v''=0, J''), detected via LIF at 309 nm.

- Secondary pathways : Competing C-O (methoxy) bond dissociation requires collision-free beam experiments to isolate mechanisms.

- Computational modeling : DFT calculations compare activation energies for bond cleavage pathways observed in analogues like 3-bromo-1,1,1-trifluoro-2-propanol .

Q. What strategies address contradictory data in reaction mechanism studies?

Methodological Answer:

- Isotopic labeling : Use deuterated analogs (e.g., CD₃O-substituted) to track hydrogen migration in elimination reactions.

- Multidimensional NMR : Combine ¹H-¹³C HSQC and ¹⁹F NMR to resolve structural ambiguities (e.g., distinguishing 3-chloro-1,1,1-trifluoropropane from dichloro isomers) .

- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps.

Regulatory and Safety Considerations

Q. What safety and handling protocols are mandated for this compound?

Methodological Answer:

- Storage : Inert atmosphere (N₂/Ar) at ≤4°C to prevent bromine loss.

- Transport : Complies with CFR 49 (limited quantity exemption: <908 kg).

- Exposure limits : ≤0.1% concentration in formulations under halogenated solvent restrictions .

- PPE : Nitrile gloves, face shields, and fume hoods mandatory during handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.